![molecular formula C11H21NO3 B14488522 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol CAS No. 64445-06-3](/img/structure/B14488522.png)
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. One common method includes the use of an acid catalyst to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may modulate serotonergic and glutamatergic systems, contributing to its antinociceptive and anti-inflammatory effects . Additionally, its antioxidant properties may play a role in reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol include:
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, ®-
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (S)-
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a piperidine ring and a dioxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
64445-06-3 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C11H21NO3/c1-11(2)14-8-10(15-11)7-12-5-3-9(13)4-6-12/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
YIOXFNXSGNUOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CN2CCC(CC2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


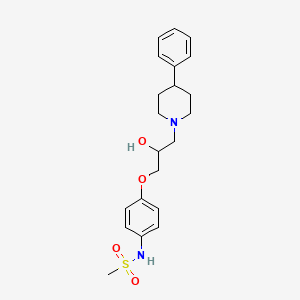
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

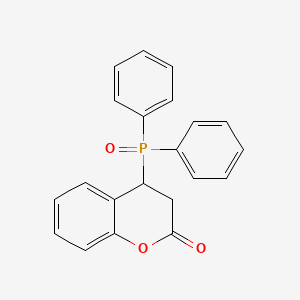
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
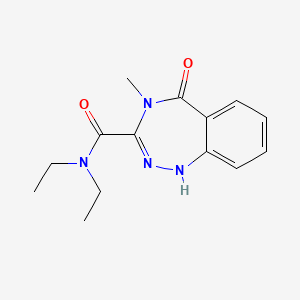
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
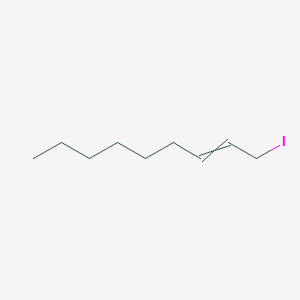

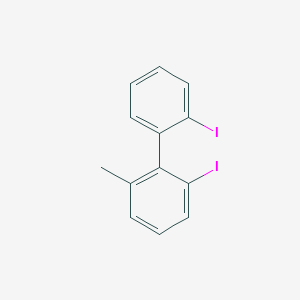
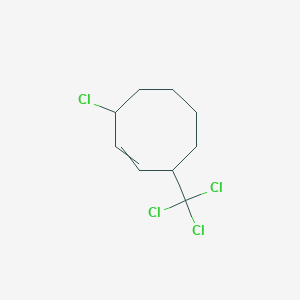
![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
